molecular formula C22H24O7 B1682354 Yatein CAS No. 40456-50-6

Yatein

Cat. No. B1682354
CAS RN: 40456-50-6
M. Wt: 400.4 g/mol
InChI Key: GMLDZDDTZKXJLU-JKSUJKDBSA-N
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Description

Yatein is a lignan isolated from various plants, including Calocedrus formosana Florin . It has a molecular formula of C22H24O7 . It has been found to exhibit antiproliferative activity and has been studied for its potential antitumor properties .


Synthesis Analysis

The synthesis of Yatein involves several steps. One study suggests that the iron (II)- and 2-oxoglutarate–dependent (Fe/2OG) oxygenase, deoxypodophyllotoxin synthase (DPS), catalyzes the oxidative coupling of ring B and ring E to form ring C and complete the tetracyclic core . Another study mentions two regioselective methylations involving the intermediates: thujaplicatin and 5–O methylthujaplicatin .


Molecular Structure Analysis

Yatein has a molecular weight of 400.422 Da and a monoisotopic mass of 400.152191 Da . The structure of DPS in complex with 2OG and (±)-yatein has been reported .


Chemical Reactions Analysis

The DPS-catalyzed cyclization likely proceeds by hydrogen atom abstraction from C7’, oxidation of the benzylic radical to a carbocation, Friedel–Crafts-like ring closure, and rearomatization of ring B by C6 deprotonation .


Physical And Chemical Properties Analysis

Yatein has a density of 1.3±0.1 g/cm3, a boiling point of 564.9±45.0 °C at 760 mmHg, and a flash point of 246.2±28.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Antitumor Activity in Lung Cancer

Yatein, isolated from Calocedrus formosana Florin leaves, demonstrates significant antitumor properties. Research by Ho et al. (2019) found that yatein inhibits the growth of human lung adenocarcinoma cells by inducing apoptosis through both intrinsic and extrinsic pathways. It causes G2/M arrest in cell cycles and destabilizes microtubules, significantly inhibiting tumor growth in vivo in a xenograft mouse model (Ho et al., 2019).

Suppression of Herpes Simplex Virus

Kuo et al. (2006) discovered that yatein, derived from Chamaecyparis obtusa, significantly suppresses the multiplication of herpes simplex virus type 1 (HSV-1) in HeLa cells. It inhibits the expression of viral immediate-early and late gene expression, interfering with viral DNA replication and reducing levels of glycoproteins B and C mRNA expression (Kuo et al., 2006).

Biosynthesis Studies

Sakakibara et al. (2003) conducted a study on the biosynthesis of yatein in Anthriscus sylvestris. Their research revealed two independent branch pathways from matairesinol to yatein, providing insights into its biosynthetic pathway and potential applications in pharmacology (Sakakibara et al., 2003).

Distribution in Cupressaceae Family

Hwang et al. (2004) developed a method for the chiral analysis of yatein, exploring its distribution in the Cupressaceae family. They found significant differences in yatein content among various genera, which could be useful for chemical discrimination and quality control (Hwang et al., 2004).

Role in Flax Defense and Biosynthesis

Corbin et al. (2017) investigated the biosynthesis and function of yatein in flax leaves, revealing that its production is regulated by a distinct pinoresinol–lariciresinol reductase and is increased in response to stress, indicating a role in plant defense (Corbin et al., 2017).

Antiproliferative Effects on Murine Myeloma Cells

Donoso-Fierro et al. (2015) assessed yatein isolated from Austrocedrus chilensis for its antiproliferative activity against murine myeloma cells. Yatein exhibited significant cytotoxicity and induced apoptosis in these cells, highlighting its potential as an anticancer agent (Donoso-Fierro et al., 2015).

Safety And Hazards

Yatein is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It also has specific target organ toxicity - single exposure (Category 3), Respiratory system .

Future Directions

Yatein’s potential as an antitumor agent is a promising area of research. Further studies are needed to uncover the effects and mechanisms of Yatein-induced inhibition on cell growth .

properties

IUPAC Name

(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDZDDTZKXJLU-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193471
Record name Yatein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yatein

CAS RN

40456-50-6
Record name Yatein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40456-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yatein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yatein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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